(S)-trans-N-methylcanadine
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Overview
Description
(S)-trans-N-methylcanadine is a (S)-N-methylcanadine.
Scientific Research Applications
Metabolism Studies
(S)-trans-N-methylcanadine, as an isoquinoline alkaloid, has been studied in the context of metabolism. Zuo et al. (2018) investigated its in vitro metabolism in rat liver S9, identifying several metabolites and proposing metabolic pathways. This research contributes to understanding the metabolism of such alkaloids in biological systems (Zuo et al., 2018).
Synthesis and Chemical Transformations
The chemical synthesis and transformations of related compounds have been explored. Suau et al. (2000) conducted a study on the synthesis of 8-hydroxymethyl and 8-methylberbines, starting from transN-oxides, which can be applied to the stereocontrolled synthesis of this compound (Suau et al., 2000).
Biosynthetic Enzyme Characterization
Dang and Facchini (2013) characterized CYP82Y1 as N-methylcanadine 1-hydroxylase, a key enzyme in noscapine biosynthesis in opium poppy. This finding highlights the role of this compound in the biosynthetic pathway of pharmacologically relevant compounds (Dang & Facchini, 2013).
Study of Protective Groups in Biosynthesis
In another study, Dang, Chen, and Facchini (2015) discussed the role of acetylation as a protective group in the biosynthesis of noscapine, involving the transformation of 1-hydroxy-N-methylcanadine. This provides insights into the intricate steps of alkaloid biosynthesis in plants (Dang, Chen, & Facchini, 2015).
Role in Cloning and Biosynthesis
The enzyme involved in the biosynthesis of noscapine in opium poppy, which includes the conversion of tetrahydrocolumbamine to (S)-canadine, was identified and characterized by Dang and Facchini (2014). This research further underlines the importance of this compound in the biosynthetic pathway of noscapine (Dang & Facchini, 2014).
Properties
Molecular Formula |
C21H24NO4+ |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1S,13R)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C21H24NO4/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22/h4-5,9-10,17H,6-8,11-12H2,1-3H3/q+1/t17-,22+/m0/s1 |
InChI Key |
IPABSWBNWMXCHM-HTAPYJJXSA-N |
Isomeric SMILES |
C[N@+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
Canonical SMILES |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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